

Application of Hsd17B13-IN-61 in High-Throughput Screening

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Compound of Interest

Compound Name: *Hsd17B13-IN-61*

Cat. No.: *B12366165*

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Application Note

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5] This makes HSD17B13 a compelling therapeutic target for the development of novel treatments for these conditions. **Hsd17B13-IN-61** is a potent and selective inhibitor of HSD17B13, designed for use in high-throughput screening (HTS) and in-depth characterization of HSD17B13's enzymatic function and its role in cellular pathways. This document provides detailed protocols for the application of **Hsd17B13-IN-61** in biochemical and cell-based assays.

Mechanism of Action

HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[6][7] It is also implicated in the metabolism of other steroids and bioactive lipids.[6] The enzyme is localized to the surface of lipid droplets within hepatocytes.[1][2][6] **Hsd17B13-IN-61** acts as a competitive inhibitor, targeting the enzyme's active site. The inhibition of HSD17B13 is expected to modulate lipid metabolism and inflammatory signaling pathways within the liver, thereby mitigating the progression of liver disease.

Applications

- **High-Throughput Screening (HTS):** **Hsd17B13-IN-61** can be used as a reference compound in HTS campaigns to identify novel inhibitors of HSD17B13.
- **Enzyme Kinetics Studies:** The inhibitor is suitable for detailed kinetic studies to determine the mechanism of HSD17B13 inhibition.
- **Cell-Based Assays:** **Hsd17B13-IN-61** can be employed in cellular models to investigate the downstream effects of HSD17B13 inhibition on lipid accumulation, inflammatory responses, and other cellular phenotypes.
- **Target Validation:** This compound serves as a critical tool for validating HSD17B13 as a therapeutic target in preclinical models of liver disease.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative HSD17B13 inhibitors identified through high-throughput screening, which can be used as a benchmark for evaluating **Hsd17B13-IN-61**.

Compound	Target	Assay Type	Substrate	IC50 (μM)	Selectivity vs HSD17B1	Reference
Compound 1	Human HSD17B13	Biochemical	Estradiol	1.4 ± 0.7	Good	[8]
Retinol	2.4 ± 0.1	[8]				
Compound 2	Human HSD17B13	Biochemical	β-estradiol	Reasonably Potent	Not specified	[9]
LTB4	Reasonably Potent	[9]				
BI-3231	Human HSD17B13	Biochemical	Estradiol	Not specified	Good	[8]

Experimental Protocols

1. Biochemical High-Throughput Screening Assay for HSD17B13 Inhibition

This protocol describes a biochemical assay to screen for inhibitors of recombinant human HSD17B13. The assay measures the production of NADH, a product of the dehydrogenase reaction, using a bioluminescent detection method.

Materials:

- Recombinant human HSD17B13 protein
- **Hsd17B13-IN-61** (or other test compounds)
- Estradiol (or Leukotriene B4) as substrate
- NAD⁺
- Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
- NAD-Glo™ Assay Kit
- 384-well white assay plates
- Plate reader capable of luminescence detection

Protocol:

- Prepare a stock solution of **Hsd17B13-IN-61** and test compounds in DMSO.
- In a 384-well plate, add 50 nL of compound solution per well. For control wells, add 50 nL of DMSO.
- Prepare an enzyme solution by diluting recombinant HSD17B13 to 50-100 nM in assay buffer.
- Prepare a substrate/cofactor solution containing 10-50 µM Estradiol and NAD⁺ in assay buffer.

- Add 5 μ L of the enzyme solution to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 μ L of the substrate/cofactor solution to each well.
- Incubate the plate for 60 minutes at room temperature.
- Stop the reaction and detect NADH formation by adding 10 μ L of the NAD-Glo™ reagent to each well.
- Incubate for 30 minutes at room temperature, protected from light.
- Read the luminescence on a compatible plate reader.
- Calculate the percent inhibition for each compound relative to the DMSO control and determine the IC50 values for active compounds.

2. Cell-Based Lipid Accumulation Assay

This protocol outlines a cell-based assay to evaluate the effect of **Hsd17B13-IN-61** on lipid accumulation in a human hepatocyte cell line (e.g., HepG2 or Huh7).

Materials:

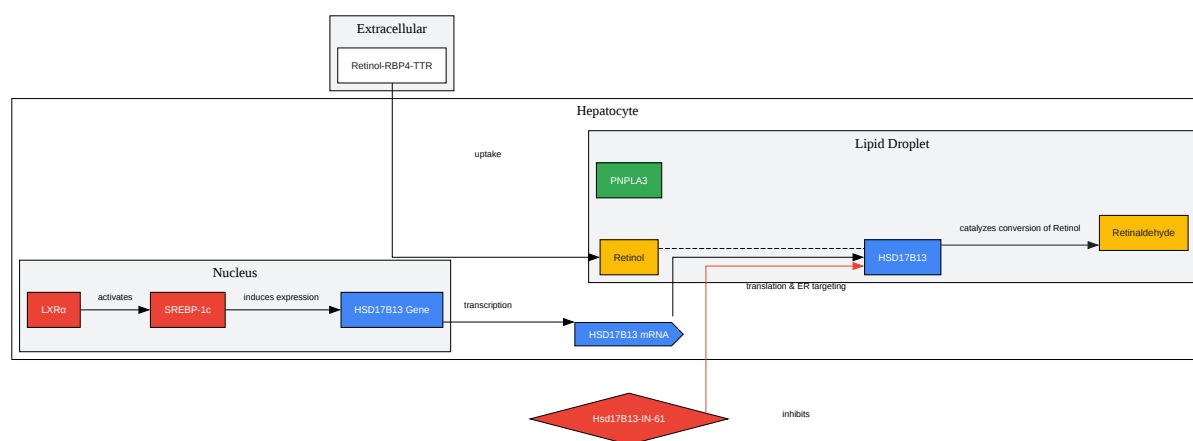
- HepG2 or Huh7 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- **Hsd17B13-IN-61**
- Oleic acid
- Nile Red stain
- Hoechst 33342 stain
- Phosphate-buffered saline (PBS)
- Formaldehyde solution (4%)

- High-content imaging system

Protocol:

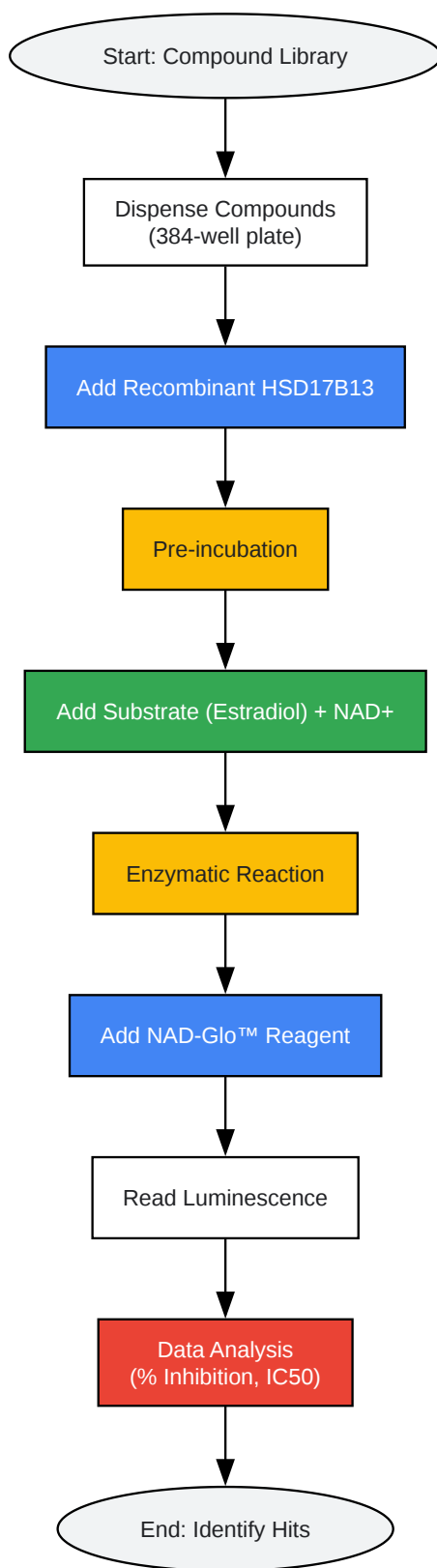
- Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **Hsd17B13-IN-61** for 1 hour.
- Induce lipid accumulation by adding oleic acid to the medium at a final concentration of 400 μ M.
- Incubate the cells for 24 hours.
- Wash the cells twice with PBS.
- Fix the cells with 4% formaldehyde in PBS for 15 minutes.
- Wash the cells twice with PBS.
- Stain the lipid droplets by incubating with Nile Red (1 μ g/mL) and the nuclei with Hoechst 33342 (1 μ g/mL) in PBS for 30 minutes.
- Wash the cells twice with PBS.
- Acquire images using a high-content imaging system.
- Quantify the intracellular lipid content by measuring the Nile Red fluorescence intensity and normalize to the cell number (Hoechst stain).

Visualizations



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Caption: HSD17B13 signaling pathway in hepatocytes.



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Caption: High-throughput screening workflow for HSD17B13 inhibitors.

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